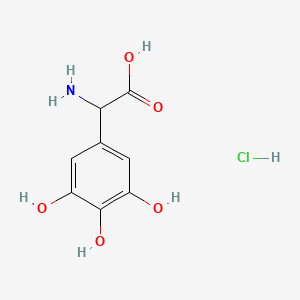

![molecular formula C18H25N3O5 B2682752 N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide CAS No. 953225-45-1](/img/structure/B2682752.png)

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

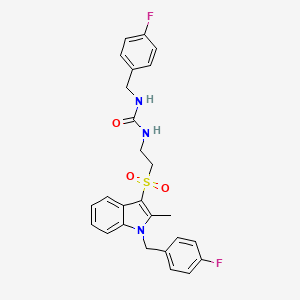

“N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide” is a solid compound with a color that ranges from colorless to light yellow . It has been used in various studies, particularly in the field of cancer research .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction methods . The compounds crystallize in different space groups, and their bond lengths and angles are considered normal for these types of compounds .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the title compounds form a homologous series, and their structures confirm the nature of the products .Scientific Research Applications

Role of Orexin-1 Receptor Mechanisms on Compulsive Food Consumption

This study investigated the effects of various orexin receptor antagonists, including SB-649868, in a binge eating model in rats. The research highlights the role of orexin-1 receptor mechanisms in compulsive eating behavior, suggesting that selective antagonism at this receptor could represent a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Novel Spiropiperidines as Highly Potent and Subtype Selective σ-Receptor Ligands

This study presents the synthesis and evaluation of spiropiperidines, exploring their affinity for σ1- and σ2-receptors. It demonstrates the potential of these compounds in developing high-affinity ligands for σ-receptors, which are relevant in various neurological and psychiatric conditions (Maier & Wünsch, 2002).

Molecular Interaction with CB1 Cannabinoid Receptor

Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) explores its potent and selective antagonist properties for the CB1 cannabinoid receptor. This study provides insights into the structural and electronic properties necessary for binding to the CB1 receptor, offering a basis for designing new cannabinoid receptor antagonists (Shim et al., 2002).

Synthesis and Evaluation of Novel 2-[(4-Chlorophenoxy)methyl]benzimidazoles

This research aimed at developing selective neuropeptide Y Y1 receptor antagonists, contributing to anti-obesity drug development. The study outlines the synthesis, structure-activity relationship (SAR), and biological evaluation of these compounds, highlighting their potential in addressing obesity through Y1 receptor antagonism (Zarrinmayeh et al., 1998).

Synthesis of 2-(4-Substituted-1-Piperazinyl)benzimidazoles as H1-Antihistaminic Agents

This study focused on creating benzimidazoles with H1-antihistaminic activity, offering a pathway for the development of new antihistamine drugs. It underscores the importance of structural modifications for enhancing biological activity and provides a comparative analysis of their efficacy (Iemura et al., 1986).

Mechanism of Action

Future Directions

The future directions of research involving this compound could include further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules . Additionally, the compound could be used for the significant detection of carcinogenic heavy metal ions via a reliable electrochemical approach .

properties

IUPAC Name |

N'-(1,3-benzodioxol-5-yl)-N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O5/c1-24-9-8-21-6-4-13(5-7-21)11-19-17(22)18(23)20-14-2-3-15-16(10-14)26-12-25-15/h2-3,10,13H,4-9,11-12H2,1H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVYSMXKKUNNXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-methoxyethyl)piperidin-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate hydrochloride](/img/structure/B2682672.png)

![N'-[(1Z)-(2,4-dichlorophenyl)methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2682681.png)

![2-(7-(3,4-dimethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2682682.png)

![[(1-{[(1,1-Dimethylethyl)oxy]carbonyl}-4-piperidinyl)methyl](iodo)zinc](/img/structure/B2682683.png)

![4-butyl-1-((2,5-dimethylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2682684.png)

![Methyl 5-[(E)-2-cyano-3-oxo-3-(propan-2-ylamino)prop-1-enyl]-1-methylpyrrole-2-carboxylate](/img/structure/B2682687.png)